molecular formula C16H14O4 B1204081 Medicarpin

Medicarpin

カタログ番号: B1204081
分子量: 270.28 g/mol
InChIキー: NSRJSISNDPOJOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Medicarpin can be synthesized through the biosynthetic pathway involving several key enzymes. The pathway starts with liquiritigenin, which undergoes a series of enzymatic reactions catalyzed by enzymes such as isoflavone reductase, vestitone reductase, and pterocarpan synthase . The final product, this compound, is obtained through these enzymatic transformations.

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous biosynthesis using engineered microorganisms like Saccharomyces cerevisiae. By introducing and optimizing the expression of genes involved in the biosynthetic pathway, the production yield of this compound can be significantly increased .

化学反応の分析

Types of Reactions: Medicarpin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites such as vestitol and this compound glucuronide .

科学的研究の応用

Anticancer Properties

Mechanisms of Action

Medicarpin has been shown to exert anticancer effects through multiple mechanisms:

  • Sensitization to Apoptosis : this compound enhances the sensitivity of myeloid leukemia cells to TRAIL (TNF-related apoptosis-inducing ligand), promoting apoptosis via both extrinsic and intrinsic pathways. In studies, the combination of this compound and TRAIL resulted in significantly increased caspase-3/7 activity across various leukemia cell lines, indicating a potent synergistic effect on cell death .
  • Cell Cycle Arrest : Research indicates that this compound induces G1 phase arrest in bladder cancer cells, leading to decreased proliferation. Key apoptotic markers such as BCL2L11 and CASP3 were upregulated following treatment, suggesting that this compound activates mitochondrial-mediated apoptosis pathways .
Cancer Type Mechanism Key Findings
Myeloid LeukemiaTRAIL sensitizationIncreased apoptosis via caspase activation
Bladder CancerG1 phase arrestUpregulation of apoptotic markers and cell cycle inhibition

Osteogenic Activity

This compound has demonstrated significant osteogenic properties, making it a candidate for bone healing applications. In a study involving ovariectomized rats with cortical bone defects, this compound treatment resulted in enhanced bone regeneration comparable to parathyroid hormone (PTH) treatment. This was assessed through micro-computed tomography and histomorphometric analysis, revealing improved healing at the injury site .

Study Parameters This compound Treatment Comparison
Duration15 daysPTH as control
Measurement TechniquesμCT and histomorphometrySignificant bone regeneration

Antioxidant Activity

This compound has been identified as an activator of the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress. In HeLa cells, this compound treatment led to increased transcriptional levels of NRF2 and its target genes, including HO-1 and NQO-1. This suggests that this compound could be utilized as a chemopreventive agent by enhancing the body’s antioxidant defenses .

Cell Type Effect of this compound Biomarkers Assessed
HeLa CellsIncreased NRF2 activityHO-1, GCLC, NQO-1

Neuroprotective Effects

Recent studies indicate that this compound may have antidepressant-like effects. In models of chronic stress-induced depression, this compound administration improved depressive behaviors, potentially through modulation of liver X receptor beta (LXRβ) signaling pathways. This highlights its potential as a therapeutic agent for mood disorders .

特性

IUPAC Name

9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJSISNDPOJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medicarpin
Reactant of Route 2
Medicarpin
Reactant of Route 3
Medicarpin
Reactant of Route 4
Medicarpin
Reactant of Route 5
Medicarpin
Reactant of Route 6
Medicarpin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。